4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione
Overview
Description
Synthesis Analysis
The synthesis of 4-DiMAP involves the reaction between 4-dimethylaminobenzaldehyde and 3-acetyl-4-hydroxycoumarin in the presence of a catalytic amount of glacial acetic acid.Molecular Structure Analysis
The molecular structure of DMTD is represented by the formula C10H10N4O2. It has a molecular weight of 218.21 g/mol. The InChI Key is AVUQGOKVXPENDG-UHFFFAOYSA-N.Chemical Reactions Analysis
DMTD has been utilized as an effective oxidizing agent in organic synthesis. For instance, it has been used for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This compound also plays a role in Diels-Alder reactions, a key method in organic chemistry for creating cyclic structures. It has also been explored for its reactivity in ene reactions, demonstrating its interaction with various organic compounds to produce monoene adducts.Physical and Chemical Properties Analysis
DMTD is a white to off-white crystalline powder that has a molecular weight of 308.36 g/mol. It is highly soluble in DMSO, DMF, and ethanol and slightly soluble in water. Its melting point is approximately 250°C.Scientific Research Applications
Oxidizing Agent in Organic Synthesis
4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione has been utilized as an effective oxidizing agent in organic synthesis. For instance, Zolfigol et al. (2006) demonstrated its use for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, achieving moderate to good yields at room temperature (Zolfigol et al., 2006).
Participant in Diels-Alder Reactions
This compound also plays a role in Diels-Alder reactions, a key method in organic chemistry for creating cyclic structures. Johnson and Moody (1985) reported that 4-phenyl-1,2,4-triazole-3,5-dione undergoes Diels-Alder reactions with a variety of functionalized dienes (Johnson & Moody, 1985).
Ene Reactions and Polymer Modification
Klimova et al. (2002) explored its reactivity in ene reactions, demonstrating its interaction with various organic compounds to produce monoene adducts. Such reactions have implications in the modification and functionalization of polymers and other materials (Klimova et al., 2002).
Application in Cycloaddition Reactions
Cycloaddition reactions involving this compound have been comprehensively reviewed by Korol et al. (2020), highlighting its broad applicability in forming complex molecular structures, especially in the context of synthesizing new organic compounds (Korol et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1,2,4-triazole-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUQGOKVXPENDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)N=NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721239 | |
Record name | 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111256-83-8 | |
Record name | 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111256-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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